molecular formula C19H20Cl2N2O2 B2630375 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride CAS No. 854127-90-5

2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride

Cat. No. B2630375
M. Wt: 379.28
InChI Key: GUISTZFSXPSDQO-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions . Piperazine derivatives are a broad class of chemical compounds, many with important pharmacological properties .

Scientific Research Applications

Potential Anticancer Applications

2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride, as part of the chromone family, has shown potential in the development of anticancer drugs. Chromones provide a backbone structure for synthesizing potent anticancer drugs. A study focusing on 3-(N-cyclicamino)chromones, a closely related compound, demonstrated high tumor specificity without inducing apoptosis, indicating potential for cytostatic growth inhibition with lower cytotoxicity against normal cells compared to other anticancer drugs like doxorubicin (Shi et al., 2018).

Neuroleptic Activity

Compounds similar to 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride have been studied for their neuroleptic-like activities. A series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, which share structural similarities, were synthesized and evaluated for potential neuroleptic activity. Some of these compounds showed neuroleptic effects potentially based on an antidopaminergic property, indicating the relevance of this chemical class in the development of novel neuroleptics (Hino et al., 1988).

Antiplatelet and Antithrombotic Properties

The chromone family, to which 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride belongs, has been investigated for its antiplatelet properties. One study synthesized a series of antiplatelet 2-morpholinylchromones, finding potent inhibitors of ADP-induced platelet aggregation. Some derivatives, including compounds structurally related to 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride, were active in preventing platelet-dependent thrombus formation, suggesting their potential application in cardiovascular disorders (Morris et al., 1993).

Analgesic Properties

Related compounds in the chromone family have been screened for analgesic properties. A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, which bear resemblance to 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride, demonstrated significant analgesic activities, suggesting potential for pain management applications (Manoury et al., 1979).

Anticonvulsant and Antimicrobial Activities

Another study synthesized derivatives of 4H-pyran-4-one for evaluating potential anticonvulsant activity. Mannich bases prepared from substituted piperazine derivatives showed promising results in anticonvulsant tests. Some compounds within this chemical class also exhibited antimicrobial activities against various bacteria and fungi (Aytemir et al., 2004).

Neuroprotective Effects

Bay X 3702, a compound closely related to 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride, demonstrated neuroprotective potency. This compound inhibited ischemia-induced excessive release of glutamate and was effective in rescuing cultured hippocampal neurons subjected to excitotoxic damage. This indicates the potential of this chemical class in treating conditions like ischemic stroke or brain trauma (Semkova et al., 1998).

Future Directions

The future directions for research and development involving this compound would depend on its specific properties and potential applications. Piperazine derivatives are a broad class of compounds with many potential uses in fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

8-phenyl-2-piperazin-1-ylchromen-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2.2ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;;/h1-8,13,20H,9-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUISTZFSXPSDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride

Citations

For This Compound
1
Citations
K Ashizawa, Y Omura, S Katayama… - Molecular …, 2009 - Wiley Online Library
The possible role of PI3‐K in the reversible temperature‐dependent immobilization of fowl sperm motility was investigated by using PI3‐K inhibitor (LY294002) and its inactive analogue …
Number of citations: 16 onlinelibrary.wiley.com

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